molecular formula C18H14ClNO4 B5802037 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B5802037
M. Wt: 343.8 g/mol
InChI Key: BATWLSNGEUYEJJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a chlorinated phenoxy group and a chromenyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-11-8-14(4-5-15(11)19)23-10-17(21)20-13-3-6-16-12(9-13)2-7-18(22)24-16/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWLSNGEUYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Chromenyl Derivative: The phenoxy intermediate is then coupled with a chromenyl derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Final Acetylation: The coupled product undergoes acetylation to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the chromenyl moiety.

    Reduction: Reduction reactions may target the carbonyl group in the chromenyl moiety.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The chromenyl moiety could play a role in binding to specific sites, while the phenoxy group may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-4-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-8-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-5-yl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to the specific positioning of the chromenyl moiety, which may confer distinct biological activities and chemical properties compared to its analogs

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